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Compound of Interest

Compound Name: C-8 Ceramide-1-phosphate

Cat. No.: B115964 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of lipid signaling molecules is paramount. This guide provides a

comparative analysis of C8-Ceramide-1-Phosphate (C8-C1P), a synthetic, short-chain analog

of the naturally occurring Ceramide-1-Phosphate (C1P), and its direct interactions with target

proteins. We present supporting experimental data, detailed protocols for confirming these

interactions, and a comparison with other key lipid mediators.

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays crucial roles in a multitude

of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] Its

effects are mediated through direct interactions with specific intracellular proteins. The use of a

short-chain, cell-permeable analog like C8-C1P allows for the targeted investigation of these

pathways.

Direct Protein Targets of Ceramide-1-Phosphate
While research is ongoing to identify the full spectrum of C1P and C8-C1P binding partners,

several key interacting proteins have been identified:

Group IVA cytosolic Phospholipase A2 (cPLA2α): Endogenous C1P directly binds to and

activates cPLA2α, a key enzyme in the inflammatory response that mediates the release of

arachidonic acid for eicosanoid production.[1][3]

TNFα-converting enzyme (TACE): C1P has been shown to directly bind to and inhibit the

activity of TACE, an enzyme responsible for the release of the pro-inflammatory cytokine
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TNFα.[3]

Acid Sphingomyelinase (ASM): C1P can inhibit the activity of ASM, which in turn reduces the

production of the pro-apoptotic lipid, ceramide. This interaction is a key component of C1P's

pro-survival signaling.[3]

Putative G-protein coupled receptors (GPCRs): Exogenous C1P is suggested to activate one

or more unidentified GPCRs to stimulate macrophage migration.[1][3]

Comparative Analysis of C8-C1P and Other Lipid
Mediators
The signaling functions of C8-C1P can be better understood when compared with other related

lipid molecules. The following table summarizes their key differences in function and molecular

interactions.

Feature
C8-Ceramide-1-
Phosphate (C8-
C1P)

Ceramide (Cer)
Sphingosine-1-
Phosphate (S1P)

Primary Function

Pro-survival, pro-

inflammatory,

chemoattractant[1][4]

Pro-apoptotic, cell

cycle arrest[2]

Pro-survival, pro-

inflammatory,

regulates cell

trafficking[2][5]

Direct Protein Targets
cPLA2α, TACE, ASM,

putative GPCRs[1][3]

Protein Kinase C

(PKC), Protein

Phosphatase 2A

(PP2A)

S1P receptors

(S1PR1-5), potential

intracellular targets[5]

[6]

Key Signaling

Pathways

MEK/ERK, PI3K/Akt,

NF-κB[1]
JNK, p38 MAPK

Gi, Gq, G12/13 (via

S1PRs)

Cellular Response

Induces DNA

synthesis and cell

division

Induces apoptosis and

inhibits proliferation

Promotes cell

proliferation and

migration[2]
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Experimental Protocols for Confirming Direct
Interaction
To validate the direct binding of C8-C1P to a target protein, a combination of in vitro techniques

is recommended.

Protein-Lipid Overlay Assay
This assay provides a qualitative assessment of lipid binding to a protein of interest.

Methodology:

Lipid Spotting: Spot serial dilutions of C8-C1P and control lipids (e.g., Ceramide, S1P,

Phosphatidylcholine) onto a nitrocellulose or PVDF membrane and allow to dry completely.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in

TBST) for 1 hour at room temperature.

Protein Incubation: Incubate the membrane with a solution containing the purified protein of

interest (e.g., 1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane extensively with TBST to remove unbound protein.

Detection: Detect the bound protein using a specific primary antibody against the protein,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and

chemiluminescent detection.

Liposome Co-sedimentation Assay
This technique provides a more quantitative measure of the interaction between a protein and

a lipid embedded in a bilayer.

Methodology:

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined

concentration of C8-C1P and a bulk phospholipid (e.g., POPC). Control liposomes should

contain only the bulk phospholipid.
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Binding Reaction: Incubate the purified protein with the C8-C1P-containing liposomes and

control liposomes in a suitable buffer for 30-60 minutes at room temperature.

Sedimentation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to

pellet the liposomes.

Analysis: Carefully separate the supernatant (containing unbound protein) and the pellet

(containing liposome-bound protein).

Quantification: Analyze the amount of protein in the supernatant and pellet fractions by SDS-

PAGE and Coomassie staining or Western blotting. An increase in the protein found in the

pellet in the presence of C8-C1P-containing liposomes indicates a direct interaction.

Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free quantitative analysis of binding kinetics and affinity.

Methodology:

Liposome Immobilization: Capture liposomes containing C8-C1P onto a sensor chip (e.g., an

L1 chip) to create a lipid bilayer surface.

Analyte Injection: Inject a series of concentrations of the purified protein (analyte) over the

sensor surface.

Binding Measurement: Monitor the change in the refractive index at the sensor surface,

which is proportional to the mass of protein binding to the liposomes.

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant

(ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing C8-C1P's Molecular Engagements
To illustrate the molecular context of C8-C1P's interactions, the following diagrams depict a key

signaling pathway and a general experimental workflow.
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Caption: C8-C1P Signaling Pathway for Cell Proliferation and Survival.
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Caption: Workflow for Confirming Direct C8-C1P-Protein Interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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